SID 26681509

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

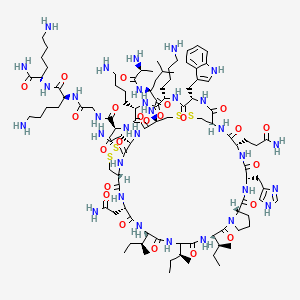

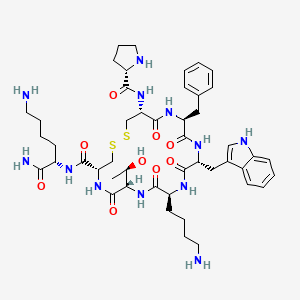

SID 26681509, auch bekannt unter seinem chemischen Namen N-[(1,1-Dimethylethoxy)carbonyl]-L-Tryptophan-2-[[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazid, ist ein potenter und reversibler Inhibitor der menschlichen Cathepsin L. Cathepsin L ist ein lysosomales Protease-Enzym, das an der Proteinabbau und verschiedenen zellulären Prozessen beteiligt ist. This compound hat ein signifikantes Potenzial im Hinblick auf die Inhibition von Cathepsin L mit einem IC50-Wert von 56 nM gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Schutzgruppe von L-Tryptophan. Der Syntheseweg beinhaltet folgende Schritte:

- Schutz der Aminogruppe von L-Tryptophan mit einer tert-Butoxycarbonyl (Boc)-Gruppe.

- Kopplung des geschützten L-Tryptophans mit 2-Ethylphenylisocyanat zur Bildung eines Zwischenprodukts.

- Reaktion des Zwischenprodukts mit Thiohydrazid, um das Endprodukt this compound zu erhalten .

Wirkmechanismus

Target of Action

SID 26681509 is a potent, reversible, competitive, and selective inhibitor of human cathepsin L . Cathepsin L is a lysosomal protease that plays a key role in cellular protein degradation. Overexpression and/or abnormal activity of cathepsin L have been associated with various disease states .

Mode of Action

This compound interacts with its target, cathepsin L, in a slow-binding and slowly reversible competitive manner . After a 4-hour preincubation with cathepsin L, this compound becomes more potent, demonstrating an IC50 of 1.0 nM . Molecular docking studies using the experimentally-derived X-ray crystal structure of papain/CLIK-148 have been undertaken .

Biochemical Pathways

This compound inhibits the in vitro propagation of the malaria parasite Plasmodium falciparum and Leishmania major . The IC50 values for these inhibitions are 15.4 μM and 12.5 μM, respectively . This suggests that this compound may affect the biochemical pathways involving these parasites.

Pharmacokinetics

It is soluble to 50 mm in dmso and to 10 mm in ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound inhibits the activity of cathepsin L, which can lead to the inhibition of the propagation of Plasmodium falciparum and Leishmania major . It also blocks high-mobility group box 1 (HMGB1)-induced TNF-α production dose-dependently without altering cell viability .

Action Environment

It’s worth noting that the compound’s inhibitory activity against cathepsin l increases with preincubation time , suggesting that the temporal environment may influence its action.

Vorbereitungsmethoden

The synthesis of SID 26681509 involves multiple steps, starting with the protection of L-tryptophan. The synthetic route includes the following steps:

- Protection of the amino group of L-tryptophan with a tert-butoxycarbonyl (Boc) group.

- Coupling of the protected L-tryptophan with 2-ethylphenyl isocyanate to form an intermediate.

- Reaction of the intermediate with thiohydrazide to yield the final product, this compound .

Analyse Chemischer Reaktionen

SID 26681509 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu erhalten, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

SID 26681509 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Inhibition von Cathepsin L und seine Rolle in verschiedenen biochemischen Pfaden zu untersuchen.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von Cathepsin L in zellulären Prozessen, einschließlich Proteinabbau und Autophagie, zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, an denen Cathepsin L beteiligt ist, wie z. B. Krebs, Infektionskrankheiten und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Cathepsin L und verwandte Proteasen abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die aktive Stelle von Cathepsin L bindet und seine Proteaseaktivität hemmt. Die Inhibition ist reversibel und kompetitiv, wobei this compound eine langsam bindende und langsam reversible Inhibition zeigt. Molekular-Docking-Studien haben gezeigt, dass this compound mit Schlüsselresten in der aktiven Stelle von Cathepsin L interagiert, den Zugang zum Substrat blockiert und den Proteinabbau verhindert .

Vergleich Mit ähnlichen Verbindungen

SID 26681509 ist in seiner hohen Selektivität und Potenz als Cathepsin L-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:

E64d: Ein weiterer Cathepsin L-Inhibitor, jedoch mit unterschiedlicher Bindungskinetik und Potenz.

This compound zeichnet sich durch seine reversible und kompetitive Inhibition aus, was es zu einem wertvollen Werkzeug für die Untersuchung von Cathepsin L und seiner Rolle bei verschiedenen Krankheiten macht.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does SID 26681509 interact with Cathepsin L and what are the downstream effects of this interaction?

A1: this compound acts as a slow-binding, slowly reversible, competitive inhibitor of human Cathepsin L []. Molecular docking studies using the X-ray crystal structure of papain complexed with a similar inhibitor (CLIK-148) revealed that this compound likely forms critical hydrogen bonds with key active site residues within Cathepsin L, similar to the interactions observed in the papain-inhibitor complex []. This binding interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how does modifying its structure affect its activity against Cathepsin L?

A2: While the provided research articles do not delve into detailed SAR studies for this compound, molecular docking studies provided insights into the key structural features responsible for its interaction with Cathepsin L []. These studies highlight the importance of specific hydrogen bonding interactions between the inhibitor and active site residues. Future SAR studies could investigate the impact of modifying different functional groups on the inhibitor's potency, selectivity, and binding kinetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1139112.png)

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)